Calophyllolide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Calophyllolide is typically extracted from the seeds of Calophyllum inophyllum using ethanol as a solvent. The extraction process involves chromatographic separation using silica gel and Sephadex LH-20 columns . The structure of this compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the dried nuts of Calophyllum inophyllum. The nuts are harvested, dried, and then subjected to ethanol extraction. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Calophyllolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin structure of this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .
Scientific Research Applications
Calophyllolide has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other bioactive compounds.
Medicine: Investigated for its potential therapeutic effects in wound healing, anti-inflammatory treatments, and anti-cancer therapies
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
Calophyllolide exerts its effects through several molecular mechanisms:
Anti-inflammatory Activity: this compound reduces the activity of myeloperoxidase (MPO) and promotes the skewing of macrophages towards the M2 phenotype, which is beneficial for wound healing.
Osteogenic Activity: this compound enhances alkaline phosphatase activity and promotes the differentiation of osteoblasts, leading to increased mineralization and bone formation.
Comparison with Similar Compounds
Calophyllolide is unique among coumarin compounds due to its diverse biological activities. Similar compounds include:
Dalbergin: Isolated from Dalbergia species, known for its anti-inflammatory and anti-cancer properties.
Xanthones: Found in various plants, these compounds exhibit anti-microbial and anti-cancer activities.
Chromanones: Another class of compounds with significant bioactive properties.
This compound stands out due to its combined anti-inflammatory, wound healing, and osteogenic activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLOLOJQZPEND-GIDUJCDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317237 | |
Record name | Calophyllolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-27-6 | |
Record name | Calophyllolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calophyllolid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calophyllolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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